molecular formula C7H14ClNO3 B6219080 2-(2-amino-3-hydroxypropyl)cyclopropane-1-carboxylic acid hydrochloride CAS No. 2751620-70-7

2-(2-amino-3-hydroxypropyl)cyclopropane-1-carboxylic acid hydrochloride

Cat. No.: B6219080
CAS No.: 2751620-70-7
M. Wt: 195.6
InChI Key:
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Description

2-(2-amino-3-hydroxypropyl)cyclopropane-1-carboxylic acid hydrochloride is a chemical compound with a unique structure that includes a cyclopropane ring, an amino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-3-hydroxypropyl)cyclopropane-1-carboxylic acid hydrochloride typically involves the cyclopropanation of suitable precursors followed by functional group modifications One common method includes the reaction of a suitable alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-3-hydroxypropyl)cyclopropane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

2-(2-amino-3-hydroxypropyl)cyclopropane-1-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-amino-3-hydroxypropyl)cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-aminocyclopropane-1-carboxylic acid: A precursor in the biosynthesis of the plant hormone ethylene.

    2-amino-3-hydroxypropanoic acid: An amino acid derivative with similar functional groups.

Uniqueness

2-(2-amino-3-hydroxypropyl)cyclopropane-1-carboxylic acid hydrochloride is unique due to its cyclopropane ring, which imparts rigidity and distinct chemical properties compared to other similar compounds. This structural feature makes it a valuable compound for studying the effects of ring strain on chemical reactivity and biological activity.

Properties

CAS No.

2751620-70-7

Molecular Formula

C7H14ClNO3

Molecular Weight

195.6

Purity

0

Origin of Product

United States

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